2,6-Dichloro-4-(trifluoromethyl)nicotinic acid

描述

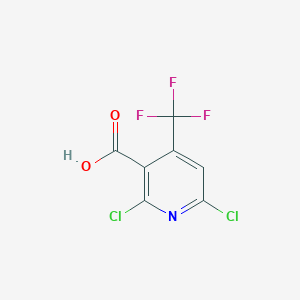

2,6-Dichloro-4-(trifluoromethyl)nicotinic acid is an aromatic compound with the molecular formula C7H2Cl2F3NO2. It is characterized by the presence of two chlorine atoms and a trifluoromethyl group attached to a nicotinic acid core.

准备方法

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2,6-Dichloro-4-(trifluoromethyl)nicotinic acid involves the use of methyl 2,6-dichloro-4-(trifluoromethyl)nicotinate as a starting material. The synthesis process includes the following steps :

- Add 5g (0.0192mol) of methyl 2,6-dichloro-4-(trifluoromethyl)nicotinate to a 100mL three-necked flask.

- Add 0.3g of 10% Pd/C (water content 63.45%), 5.25g (0.0389mol) of CH3COONa 3H2O, and 20mL of ethanol.

- Stir the mixture and replace the nitrogen three times to discharge air.

- Replace hydrogen twice and stir the reaction at room temperature for 8 hours under a hydrogen atmosphere until no hydrogen is absorbed.

- Recover the product by suction filtration.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, ensuring the compound meets industrial standards for various applications.

化学反应分析

Types of Reactions

2,6-Dichloro-4-(trifluoromethyl)nicotinic acid undergoes several types of chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include:

Pd/C (Palladium on Carbon): Used as a catalyst in hydrogenation reactions.

CH3COONa (Sodium Acetate): Used as a base in various reactions.

Ethanol: Used as a solvent in many reactions.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. Common products include substituted nicotinic acid derivatives and various oxidized or reduced forms of the compound.

科学研究应用

Chemistry

- Precursor for Synthesis : This compound serves as a precursor for synthesizing other complex molecules, particularly in the development of trifluoromethylpyridines which are significant in various chemical reactions.

- Reagent : It is utilized in various chemical reactions due to its reactivity, including substitution and oxidation-reduction reactions.

Biology

- Biological Activity : Studies have shown that 2,6-Dichloro-4-(trifluoromethyl)nicotinic acid may possess anti-inflammatory properties and can interact with nicotinic receptors, suggesting potential therapeutic applications.

- Agrochemical Relevance : The compound is involved in synthesizing active ingredients for agrochemicals that protect crops from pests.

Medicine

- Therapeutic Potential : Research indicates that this compound may be effective in treating viral infections and neurological disorders due to its ability to interact with various biological targets .

- Drug Development : It is explored as a building block in drug development, particularly for compounds aimed at inhibiting viral replication .

Industrial Applications

- Agrochemicals : The synthesis of trifluoromethylpyridines from this compound has led to its use in developing pesticides and herbicides that are effective against agricultural pests.

- Pharmaceuticals : Its structural characteristics make it valuable in the design of new pharmaceuticals targeting specific diseases .

Case Studies and Experimental Data

Several studies have documented the effectiveness and applications of this compound:

- Anti-inflammatory Studies : Research indicates that derivatives of this compound have shown promise in reducing inflammation markers in biological assays.

- Agrochemical Efficacy : Field trials demonstrated that formulations containing this compound significantly reduced pest populations without harming beneficial insects.

- Pharmaceutical Research : A study highlighted its role as an HIV-1 reverse transcriptase inhibitor, showcasing its potential as a lead compound for developing antiviral therapies .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Chemistry | Precursor for complex molecule synthesis; reagent in chemical reactions |

| Biology | Anti-inflammatory properties; interaction with nicotinic receptors |

| Medicine | Potential antiviral agent; building block for drug development |

| Industry | Active ingredient in agrochemicals; used in pharmaceutical formulations |

作用机制

The mechanism of action of 2,6-Dichloro-4-(trifluoromethyl)nicotinic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes and receptors. The presence of chlorine and trifluoromethyl groups enhances its binding affinity and specificity for these targets .

相似化合物的比较

2,6-Dichloro-4-(trifluoromethyl)nicotinic acid can be compared with other similar compounds, such as :

2,6-Dichloro-4-(trifluoromethyl)phenyl: A compound with similar structural features but different functional groups.

4-(Trifluoromethyl)nicotinic acid: A compound with a trifluoromethyl group but lacking the chlorine atoms.

Fipronil: A phenyl pyrazole compound with similar fluorine and chlorine atoms but different overall structure.

The uniqueness of this compound lies in its specific combination of chlorine and trifluoromethyl groups attached to the nicotinic acid core, which imparts distinct chemical and biological properties.

生物活性

2,6-Dichloro-4-(trifluoromethyl)nicotinic acid (CAS 503437-19-2) is a chemical compound notable for its diverse biological activities. This article delves into its mechanisms of action, applications in various fields, and relevant research findings.

- Molecular Formula : C₇H₂Cl₂F₃NO₂

- Molecular Weight : 259.998 g/mol

The compound features a unique structure with two chlorine atoms and a trifluoromethyl group attached to the nicotinic acid backbone. These halogen substituents significantly influence its chemical reactivity and biological activity.

The biological activity of this compound is primarily attributed to its structural similarity to nicotinic acid, allowing it to interact with various molecular targets:

- Nicotinic Receptors : The compound has been shown to modulate nicotinic acetylcholine receptors (nAChRs), which play a crucial role in neurotransmission and are implicated in neurological disorders. Studies indicate that it may act as an allosteric modulator of α7 nAChRs, enhancing acetylcholine responses .

- Enzyme Inhibition : It has demonstrated significant enzyme inhibition properties, particularly as a palm site inhibitor of Hepatitis C virus NS5B polymerase, suggesting its potential in antiviral drug development .

1. Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties. Its ability to interact with nicotinic receptors suggests potential applications in treating conditions characterized by inflammation .

2. Agrochemical Applications

The compound is utilized in the synthesis of trifluoromethylpyridines, which serve as active ingredients in agrochemicals. These compounds have been effective in protecting crops from pests, highlighting the agricultural relevance of this compound .

3. Pharmaceutical Applications

Beyond its agrochemical uses, this compound is relevant in the pharmaceutical industry due to its structural characteristics that allow for interactions with various biological targets. It has been studied for potential applications in treating viral infections and neurological disorders .

Case Studies and Experimental Data

Various studies have explored the biological activity of this compound:

属性

IUPAC Name |

2,6-dichloro-4-(trifluoromethyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Cl2F3NO2/c8-3-1-2(7(10,11)12)4(6(14)15)5(9)13-3/h1H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZBCYMXYIZQNFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(N=C1Cl)Cl)C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Cl2F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10620591 | |

| Record name | 2,6-Dichloro-4-(trifluoromethyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10620591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

503437-19-2 | |

| Record name | 2,6-Dichloro-4-(trifluoromethyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10620591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。